molecular formula C8H3BrF3NO B1448330 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole CAS No. 1260790-58-6

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole

Cat. No.: B1448330
CAS No.: 1260790-58-6
M. Wt: 266.01 g/mol
InChI Key: XCFRAFMNVAYGDH-UHFFFAOYSA-N
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Description

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromo-4-(trifluoromethyl)phenylhydroxylamine with acetic anhydride can yield the desired isoxazole compound . Another method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, hydroxylamine, and various catalysts such as gold and copper. Reaction conditions often involve mild temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-3-(trifluoromethyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-4-1-2-6-5(3-4)7(13-14-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRAFMNVAYGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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